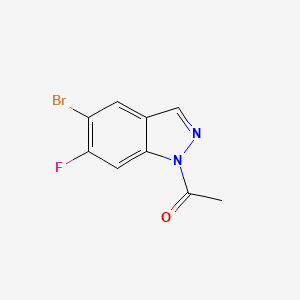

1-(5-bromo-6-fluoro-1H-indazol-1-il)etanona

Descripción general

Descripción

1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is a useful research compound. Its molecular formula is C9H6BrFN2O and its molecular weight is 257.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones anti-VIH

Se ha informado que los derivados del indazol poseen propiedades anti-VIH. Los derivados novedosos de indol y oxocromenilxantenona, que están estructuralmente relacionados con los compuestos del indazol, han mostrado potencial en estudios de acoplamiento molecular como agentes anti-VIH-1 .

Actividad antitubercular

Se han sintetizado y evaluado compuestos que contienen unidades de imidazol e indazol por su actividad antitubercular contra Mycobacterium tuberculosis . Esto sugiere que “1-(5-bromo-6-fluoro-1H-indazol-1-il)etanona” podría explorarse potencialmente para aplicaciones similares.

Propiedades antimicrobianas

Los compuestos del indazol han demostrado una actividad moderada a alta contra varios cultivos bacterianos, incluidos Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. y Escherichia coli . Esto indica un potencial para que “this compound” se use en el desarrollo de nuevos agentes antimicrobianos.

Usos antiinflamatorios

El compuesto heterocíclico del indazol se ha asociado con actividades antiinflamatorias . Por lo tanto, el compuesto en cuestión puede tener aplicaciones en el desarrollo de medicamentos antiinflamatorios.

Investigación anticancerígena

Los derivados del indazol se han relacionado con actividades anticancerígenas . “this compound” podría ser un candidato para futuras investigaciones en opciones de tratamiento del cáncer.

Efectos hipoglucémicos

Algunos compuestos del indazol han mostrado efectos hipoglucémicos, lo que podría hacerlos útiles en las estrategias de investigación y tratamiento de la diabetes .

Aplicaciones antiprotozoarias

Se han estudiado compuestos basados en indazol por sus actividades antiprotozoarias, lo que sugiere un uso potencial para “this compound” en este campo también .

Potencial antihipertensivo

La unidad de indazol se ha asociado con efectos antihipertensivos, lo que indica que el compuesto podría explorarse por su potencial en el tratamiento de las condiciones de presión arterial alta .

Mecanismo De Acción

Target of Action

Compounds containing an indazole moiety have been known to interact with various biological targets, including kinases such as chk1 and chk2 .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, or modulate their targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives have been reported to influence a broad range of biochemical pathways due to their interaction with various targets .

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential therapeutic effects .

Actividad Biológica

1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is an indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 257.06 g/mol. Its structure features a five-membered indazole ring, which is known for diverse pharmacological properties. The presence of halogens (bromine and fluorine) enhances its chemical reactivity and potential biological interactions.

Target of Action

1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone has been investigated for its role as a histone deacetylase inhibitor . By inhibiting histone deacetylases (HDACs), it can lead to a more relaxed chromatin structure and increased gene expression, affecting various biochemical pathways related to cell cycle regulation and DNA damage response.

Biochemical Pathways

The compound's action primarily involves:

- Histone Deacetylation : Inhibition of HDACs alters gene transcription, potentially leading to downstream effects on cellular functions.

- Kinase Inhibition : It may act as an inhibitor for kinases involved in cell cycle regulation, which is crucial for cancer therapy .

Biological Activity

Research indicates that 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone exhibits significant biological activities:

Antiproliferative Effects

In studies involving various cancer cell lines, the compound has shown promising antiproliferative effects. For instance, it demonstrated IC50 values indicating effective inhibition of cell proliferation in specific cancer types .

Enzymatic Activity

The compound's interaction with specific enzymes has been characterized:

- Kinase Inhibition : It has been associated with inhibiting kinases that play roles in cancer progression. The exact IC50 values vary depending on the target kinase but indicate strong inhibitory potential .

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of indazole derivatives, including 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the indazole ring significantly influence biological activity. The presence of bromine and fluorine at specific positions enhances binding affinity to target enzymes and receptors, which is critical for its pharmacological effects .

Propiedades

IUPAC Name |

1-(5-bromo-6-fluoroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZJEEQHCPTPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC(=C(C=C2C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732673 | |

| Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633335-81-6 | |

| Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.